![molecular formula C17H16ClN5OS B2876686 N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226448-45-8](/img/structure/B2876686.png)
N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Description
N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies for the treatment of cancer and other diseases, making it an important focus of scientific research.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Fused Thiazolopyrimidinones
The use of N-aryl-2-chloroacetamides, including compounds related to the target chemical, as electrophilic building blocks allows the formation of thiazolopyrimidinone derivatives. These compounds are synthesized with acceptable yields, showcasing a pathway for creating ring-annulated products with potential pharmacological activities (Janardhan et al., 2014).
Advanced Heterocyclic Synthesis
Novel derivatives involving the thiadiazolyl and benzothiazolyl groups have been prepared, demonstrating the versatility of N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide-related structures in generating a wide range of heterocyclic compounds. These processes utilize carbodiimide condensation and are characterized by IR, NMR, and elemental analyses, indicating their potential for further pharmaceutical development (Yu et al., 2014).
Biological Activities and Applications
Antinociceptive and Anti-inflammatory Properties
A series of thiazolopyrimidine derivatives, related to the target molecule, have been synthesized and shown to possess significant antinociceptive and anti-inflammatory activities. These findings suggest the potential therapeutic applications of such compounds in pain and inflammation management (Selvam et al., 2012).
Photovoltaic Efficiency and NLO Activity
Some benzothiazolinone acetamide analogs, with structural similarities to the target chemical, have been investigated for their photovoltaic efficiency and non-linear optical (NLO) activities. These studies reveal the potential use of such compounds in dye-sensitized solar cells (DSSCs) and as materials with significant NLO properties, indicating their relevance in materials science and renewable energy technologies (Mary et al., 2020).
Structural Characterization and Crystallography
Research on the structural aspects of acetamide derivatives, including crystallographic studies, provides insights into the molecular geometry and intermolecular interactions. These findings are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Boechat et al., 2011).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c18-13-4-2-12(3-5-13)6-9-19-15(24)10-14-11-25-17(22-14)23-16-20-7-1-8-21-16/h1-5,7-8,11H,6,9-10H2,(H,19,24)(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZJSHBMHDZSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide |
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